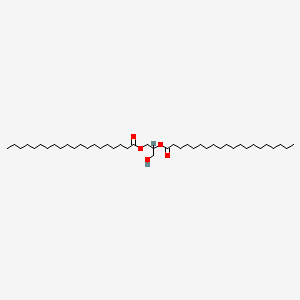(3-Hydroxy-2-icosanoyloxypropyl) icosanoate
CAS No.:
Cat. No.: VC4036171
Molecular Formula: C43H84O5
Molecular Weight: 681.1 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C43H84O5 |
|---|---|
| Molecular Weight | 681.1 g/mol |
| IUPAC Name | (3-hydroxy-2-icosanoyloxypropyl) icosanoate |
| Standard InChI | InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3 |
| Standard InChI Key | AGUTXIBMYVFOMK-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC |
Structural and Chemical Characteristics
Molecular Architecture
(3-Hydroxy-2-icosanoyloxypropyl) icosanoate consists of a glycerol backbone where the first and second hydroxyl groups are esterified with icosanoic acid (C20:0), leaving the third hydroxyl group free. This configuration is represented by the IUPAC name (3-hydroxy-2-icosanoyloxypropyl) icosanoate and the SMILES string CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC . The ester linkages at the sn-1 and sn-2 positions of glycerol confer stability against hydrolysis under physiological conditions, while the free sn-3 hydroxyl group enables further chemical modifications or hydrogen bonding interactions.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄₃H₈₄O₅ |
| Molecular Weight | 681.1 g/mol |
| IUPAC Name | (3-hydroxy-2-icosanoyloxypropyl) icosanoate |
| SMILES | CCC... (truncated for brevity) |
| PubChem CID | 15151388 |
Physicochemical Properties
Solubility and Stability
The compound exhibits low water solubility due to its long hydrophobic chains but is soluble in organic solvents such as chloroform, hexane, and dimethyl sulfoxide (DMSO). Its stability is influenced by temperature and pH; ester bonds may hydrolyze under strongly acidic or alkaline conditions, releasing icosanoic acid and glycerol derivatives.
Biological Relevance and Applications
Role in Lipid Membranes
As a synthetic analog of natural diacylglycerols (DAGs), this compound may mimic DAG’s role in cell signaling and membrane curvature induction. Natural DAGs activate protein kinase C (PKC) and regulate vesicle trafficking, suggesting potential research applications in studying lipid-protein interactions .
Industrial and Material Science Uses
The compound’s amphiphilicity makes it suitable for:
-
Surfactant formulations: Stabilizing emulsions in cosmetics or pharmaceuticals.
-
Drug delivery systems: Encapsulating hydrophobic drugs in lipid nanoparticles.
-
Polymer science: Serving as a monomer for biodegradable polyesters.
Table 2: Comparative Analysis of Related Diesters
Research Findings and Innovations
Chemical Reactivity
The free hydroxyl group enables phosphorylation or glycosylation, modifying the compound’s polarity. For example, phosphorylation could yield analogs of phosphatidic acid, a key lipid secondary messenger .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume